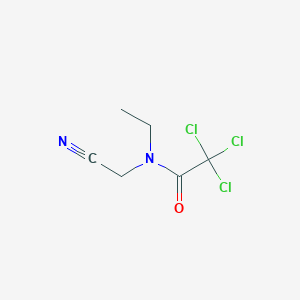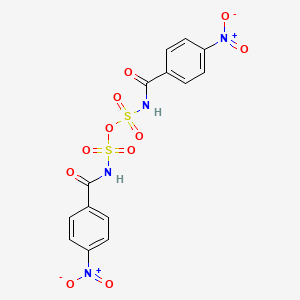
N,N'-(Oxydisulfonyl)bis(4-nitrobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Oxydisulfonyl)bis(4-nitrobenzamide) is a chemical compound known for its unique structure and properties It consists of two 4-nitrobenzamide groups connected by an oxydisulfonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Oxydisulfonyl)bis(4-nitrobenzamide) typically involves the reaction of 4-nitrobenzamide with oxydisulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of N,N’-(Oxydisulfonyl)bis(4-nitrobenzamide) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N’-(Oxydisulfonyl)bis(4-nitrobenzamide) undergoes various types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The amide groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 4-aminobenzamide derivatives.
Substitution: Formation of substituted amides or other derivatives depending on the nucleophile used.
Scientific Research Applications
N,N’-(Oxydisulfonyl)bis(4-nitrobenzamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N,N’-(Oxydisulfonyl)bis(4-nitrobenzamide) involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The oxydisulfonyl linkage provides stability and enhances the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzamide: A simpler compound with similar nitro and amide groups but lacking the oxydisulfonyl linkage.
Benzamide: The parent compound with an amide group attached to a benzene ring.
N,N’-Disulfonylbis(4-nitrobenzamide): A related compound with disulfonyl linkages instead of oxydisulfonyl.
Uniqueness
N,N’-(Oxydisulfonyl)bis(4-nitrobenzamide) is unique due to its oxydisulfonyl linkage, which imparts distinct chemical and physical properties. This linkage enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
61103-59-1 |
|---|---|
Molecular Formula |
C14H10N4O11S2 |
Molecular Weight |
474.4 g/mol |
IUPAC Name |
(4-nitrobenzoyl)sulfamoyl N-(4-nitrobenzoyl)sulfamate |
InChI |
InChI=1S/C14H10N4O11S2/c19-13(9-1-5-11(6-2-9)17(21)22)15-30(25,26)29-31(27,28)16-14(20)10-3-7-12(8-4-10)18(23)24/h1-8H,(H,15,19)(H,16,20) |
InChI Key |
FKJSMUCRPSNKJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NS(=O)(=O)OS(=O)(=O)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(Ethane-1,2-diylbis{[2-oxo-2-(propylamino)ethyl]azanediyl})diacetic acid](/img/structure/B14582795.png)
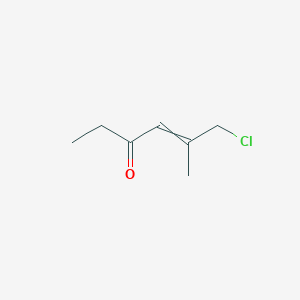
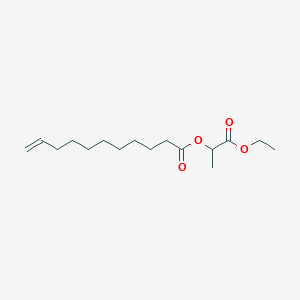

![1-(4-Methylphenyl)bicyclo[2.2.1]heptane](/img/structure/B14582809.png)
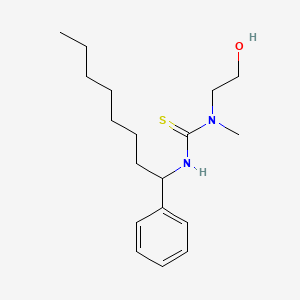

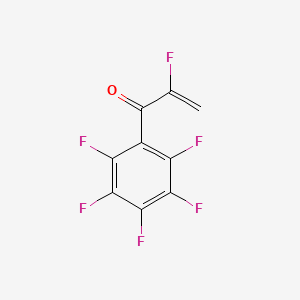
![1-{[4-(5-Phenyl-1,3-oxazol-2-yl)anilino]methylidene}naphthalen-2(1H)-one](/img/structure/B14582843.png)
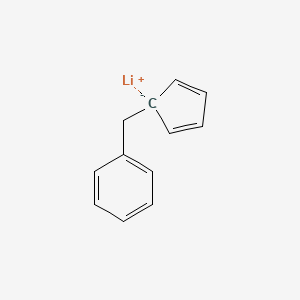
![Acetamide, N-[2-(acetylamino)phenyl]-N-benzo[a]phenazin-5-yl-](/img/structure/B14582854.png)
![3H-1,2,4-Triazino[5,6-b]indol-3-one, 2,4-dihydro-4-methyl-](/img/structure/B14582858.png)
